N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
851989-49-6
VCID:
VC0353058
InChI:
InChI=1S/C17H13N3O3S/c21-15(19-16-18-11-5-1-4-8-14(11)24-16)9-10-20-12-6-2-3-7-13(12)23-17(20)22/h1-8H,9-10H2,(H,18,19,21)
SMILES:
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Molecular Formula:
C17H13N3O3S
Molecular Weight:
339.4g/mol
N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS No.: 851989-49-6
Main Products
VCID: VC0353058
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4g/mol
CAS No. | 851989-49-6 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
Molecular Formula | C17H13N3O3S |
Molecular Weight | 339.4g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Standard InChI | InChI=1S/C17H13N3O3S/c21-15(19-16-18-11-5-1-4-8-14(11)24-16)9-10-20-12-6-2-3-7-13(12)23-17(20)22/h1-8H,9-10H2,(H,18,19,21) |
Standard InChIKey | DDMCVMVJRNCGGY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
PubChem Compound | 3163776 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume